molecular formula C14H18FNO5 B2584599 Boc-3-fluoro-DL-tyrosine CAS No. 221077-78-7

Boc-3-fluoro-DL-tyrosine

Cat. No.: B2584599
CAS No.: 221077-78-7
M. Wt: 299.298
InChI Key: PIDYYTCMUSVKTJ-UHFFFAOYSA-N
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Description

Boc-3-fluoro-DL-tyrosine is a fluorinated derivative of the amino acid tyrosine. It is commonly used in proteomics research due to its unique properties. The compound has the molecular formula C14H18FNO5 and a molecular weight of 299.3 . It is a specialty product often utilized in the study of protein structures and functions.

Mechanism of Action

Target of Action

Boc-3-fluoro-DL-tyrosine primarily targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the conversion of superoxide radicals to molecular oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function or activity

Biochemical Pathways

This compound is involved in the biochemical pathway related to the metabolism of the amino acid tyrosine . It is converted from L-arogenate to L-tyrosine by the enzyme arogenate (NADP+) dehydrogenase . The affected pathways and their downstream effects are yet to be fully understood and require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-fluoro-DL-tyrosine typically involves the protection of the amino group of 3-fluoro-DL-tyrosine with a tert-butoxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Boc-3-fluoro-DL-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Boc-3-fluoro-DL-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the fluorine atom. This combination enhances its stability and reactivity, making it particularly useful in proteomics research and bioimaging applications .

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYYTCMUSVKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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